2-(4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine
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Overview
Description
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound with the molecular formula C21H21NO It is a derivative of biphenyl, featuring a benzyloxy group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group on the biphenyl structure. This can be achieved through the reaction of 4-hydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethanamine Chain: The next step involves the introduction of the ethanamine chain. This can be done by reacting the benzyloxybiphenyl with ethylene diamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybiphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethanamine chain can interact with amine receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Benzyloxy)phenyl)ethanamine
- 2-(4-(Benzyloxy)phenoxy)ethanamine
- 4-(Benzyloxy)-3-methylphenyl ethanone
Uniqueness
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its specific structural features, including the biphenyl core and the benzyloxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(4-phenylmethoxyphenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c22-14-13-17-7-4-8-20(15-17)19-9-11-21(12-10-19)23-16-18-5-2-1-3-6-18/h1-12,15H,13-14,16,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESZFVGRAKDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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